Zinc acetylacetonate

Beschreibung

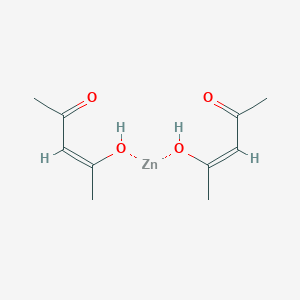

Structure

2D Structure

Eigenschaften

CAS-Nummer |

14024-63-6 |

|---|---|

Molekularformel |

C10H14O4Zn |

Molekulargewicht |

263.6 g/mol |

IUPAC-Name |

zinc bis(pentane-2,4-dione) |

InChI |

InChI=1S/2C5H7O2.Zn/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |

InChI-Schlüssel |

NHXVNEDMKGDNPR-UHFFFAOYSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Zn] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |

Andere CAS-Nummern |

14024-63-6 |

Physikalische Beschreibung |

White or yellow crystalline powder; [Acros Organics MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of Zinc Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc acetylacetonate [Zn(acac)₂] is a coordination complex with wide-ranging applications in materials science, catalysis, and pharmaceutical development. Its utility as a precursor for zinc oxide nanomaterials, a catalyst in organic synthesis, and a component in drug delivery systems necessitates a thorough understanding of its synthesis and characterization. This technical guide provides an in-depth overview of the common synthetic routes to this compound and the key analytical techniques employed for its characterization. Detailed experimental protocols, tabulated data, and workflow diagrams are presented to assist researchers in the preparation and validation of this versatile compound.

Introduction

This compound, a white crystalline powder, is a zinc complex of the acetylacetonate ligand. The bidentate nature of the acetylacetonate ligand, which coordinates to the zinc ion through its two oxygen atoms, results in a stable chelate ring structure. This stability, along with its solubility in organic solvents and volatility, makes it a valuable precursor and catalyst in numerous applications. In the pharmaceutical industry, zinc-containing compounds are explored for their therapeutic potential, and the controlled synthesis of well-characterized zinc complexes like Zn(acac)₂ is a critical first step in drug development and formulation. This guide will detail the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, ranging from laboratory-scale preparations to industrial processes. The choice of method often depends on the desired purity, yield, and scale of production.

Common Synthetic Routes

The most prevalent methods for synthesizing this compound involve the reaction of a zinc salt with acetylacetone (2,4-pentanedione). Common zinc sources include zinc oxide (ZnO), zinc chloride (ZnCl₂), and zinc sulfate (ZnSO₄).

-

From Zinc Oxide: This is a straightforward and common method that involves the direct reaction of zinc oxide with acetylacetone, often with gentle heating. The reaction is driven by the formation of water as a byproduct.[1][2]

-

From Zinc Chloride: This method requires the presence of a base, such as sodium hydroxide or ammonia, to deprotonate the acetylacetone, allowing it to coordinate with the zinc ion.[3]

-

From Zinc Sulfate: Similar to the zinc chloride route, this method also necessitates a base to facilitate the reaction.[4]

-

Other Methods: Alternative synthetic strategies include solvothermal synthesis, microwave-assisted synthesis, electrochemical methods, and mechanochemical synthesis by ball milling zinc oxide with acetylacetone.[3] A dry method under normal pressure using basic zinc carbonate has also been reported.[5]

Experimental Protocol: Synthesis from Zinc Oxide

This protocol describes a common laboratory-scale synthesis of this compound from zinc oxide.

Materials:

-

Zinc oxide (ZnO)

-

Acetylacetone (C₅H₈O₂)

-

Methanol (CH₃OH) or another suitable solvent

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

To a 250 mL three-necked flask equipped with a stirrer, add acetylacetone and zinc oxide.[1]

-

Slowly heat the mixture to the desired reaction temperature (e.g., 120°C) with constant stirring.[1] A solvent such as a mixture of methanol and propylene glycol monomethyl ether can also be used, and the mixture is heated to a gentle reflux.[6][7]

-

The reaction progress can be monitored by the dissolution of the solid zinc oxide.

-

After the reaction is complete (typically 1-2 hours), the mixture is cooled to room temperature.

-

If a solvent was used, the product will precipitate upon cooling. If no solvent was used, the molten product will solidify.

-

The crude product is collected by filtration.

-

The collected solid is washed with a small amount of cold solvent (e.g., methanol) to remove unreacted starting materials.

-

The product is then dried in a vacuum oven to yield white crystalline this compound.

Typical Yield: 96%[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from a zinc salt and acetylacetone.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are informative.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Results:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~5.5 | Methine proton (-CH=) |

| ¹H | ~2.0 | Methyl protons (-CH₃) |

| ¹³C | ~185 | Carbonyl carbon (C=O) |

| ¹³C | ~100 | Methine carbon (-CH=) |

| ¹³C | ~25 | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, particularly the coordination of the acetylacetonate ligand to the zinc ion.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Instrument: A standard FTIR spectrometer.

-

Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Results:

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3450 | O-H stretch | Adsorbed or coordinated water[8] |

| ~1610 | C=O stretch | Coordinated carbonyl group[8] |

| ~1516 | C=C stretch | C=C bond in the chelate ring[8] |

| ~1020, 933.9 | C-H bend | Bending vibrations of C-H bonds[8] |

| ~764 | Zn-O stretch | Zinc-oxygen bond vibration[8] |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability, decomposition, and phase transitions of this compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) into an alumina or platinum crucible.

-

Instrument: A TGA/DSC instrument.

-

Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min) over a defined temperature range (e.g., room temperature to 600 °C).

Expected Results:

-

TGA: A weight loss step corresponding to the loss of water of hydration (if present) is typically observed between 53°C and 100°C.[1] The main decomposition of the acetylacetonate ligands occurs at higher temperatures, generally up to around 214°C, leading to the formation of zinc oxide as the final residue.[1]

-

DSC: Endothermic or exothermic peaks corresponding to melting, dehydration, and decomposition events will be observed. The decomposition temperature for the monohydrate complex has been reported to be around 186°C.[8][9]

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: The powdered sample is mounted on a sample holder.

-

Instrument: A powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα radiation).

-

Acquisition: The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°).

Expected Results:

The resulting diffractogram will show a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of this compound. These can be compared to standard diffraction patterns from crystallographic databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique.

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Results:

The mass spectrum will show a molecular ion peak corresponding to the mass of the this compound molecule, as well as fragment ions resulting from the loss of acetylacetonate ligands or parts thereof.

Characterization Workflow

The following diagram illustrates the logical flow of characterizing a synthesized sample of this compound.

Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yield

| Zinc Source | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Zinc Oxide | 120 | 1-2 | ~96[1] |

| Zinc Chloride | Reflux | 1-2 | ~85-90[3] |

| Zinc Sulfate | 60 | 1 | ~36[8][9] |

Table 2: Key Characterization Data

| Technique | Parameter | Typical Value |

| ¹H NMR | Methine proton (ppm) | ~5.5 |

| Methyl protons (ppm) | ~2.0 | |

| FTIR | C=O stretch (cm⁻¹) | ~1610[8] |

| Zn-O stretch (cm⁻¹) | ~764[8] | |

| TGA/DSC | Dehydration (°C) | 53-100[1] |

| Decomposition (°C) | ~186[8][9] | |

| XRD | Major 2θ peaks (°) | 10.5, 15.8[3] |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols, tabulated data, and workflow diagrams serve as a valuable resource for researchers, scientists, and drug development professionals. By following these guidelines, a well-characterized sample of this compound can be reliably prepared, ensuring its suitability for further applications in research and development. The presented methodologies offer a solid foundation for the synthesis and quality control of this important zinc complex.

References

- 1. researchgate.net [researchgate.net]

- 2. studylib.net [studylib.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(acetylacetonato)zinc [webbook.nist.gov]

- 6. ijcsrr.org [ijcsrr.org]

- 7. researchgate.net [researchgate.net]

- 8. Zinc(II) acetylacetonate(14024-63-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Zinc Acetylacetonate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this versatile coordination compound is crucial for its application in materials science, catalysis, and pharmaceutical development. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and offers a visual representation of a standard experimental workflow.

Introduction to this compound

This compound, with the chemical formula Zn(C₅H₇O₂)₂, is a coordination complex widely utilized as a precursor for the synthesis of zinc oxide thin films, as a catalyst in organic reactions, and as a stabilizer in polymers.[1][2] Its effectiveness in these applications is often contingent on its solubility in appropriate organic solvents, which facilitates homogeneous reaction conditions and uniform deposition processes.[3][4] The compound is generally described as a white crystalline powder.[2][5]

Factors Influencing Solubility

The solubility of this compound, like other metal acetylacetonates, is governed by several factors:

-

Solvent Polarity: A key principle in predicting solubility is "like dissolves like." this compound, being a chelated metal complex, exhibits moderate polarity and tends to be more soluble in polar organic solvents.[6]

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, the specific temperature dependence for this compound in various organic solvents is not extensively documented in publicly available literature.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute plays a significant role.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules influences the overall dissolution process.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a broad range of organic solvents is limited in publicly accessible literature. However, the following table summarizes the available data. Researchers are advised to determine the solubility in their specific solvent system and conditions of interest experimentally.

| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |

| Methyl Alcohol | 20 | 200 |

| Ethyl Alcohol | 20 | 120 |

| Isopropyl Alcohol | 20 | 90 |

| Benzene | 20 | 8 |

| Water | 20 | 12 |

Data sourced from a technical data sheet.

Qualitative Solubility:

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[2]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to determine the zinc concentration).

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Advanced Methods for Solubility Determination

For high-throughput screening and more rapid assessments, several other methods are employed in research and industrial settings:

-

High-Throughput Screening (HTS) using UV-Vis Spectroscopy: This method involves the automated preparation of solutions with varying concentrations and the use of a plate reader to measure absorbance, allowing for rapid determination of solubility in multiple solvents.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without the need to separate the saturated solution from the excess solid, as distinct signals for the dissolved and solid-state compound can be observed.[3]

-

Potentiometric Titration: This technique can be used to determine the apparent solubility of ionizable compounds by measuring the change in pH upon the addition of a titrant.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the standard shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. youtube.com [youtube.com]

- 4. americanelements.com [americanelements.com]

- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Solubility Measurements | USP-NF [uspnf.com]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetylacetonate, with the chemical formula Zn(C₅H₇O₂)₂, is a coordination complex that serves as a pivotal precursor in the synthesis of zinc-based materials, most notably zinc oxide (ZnO) nanoparticles and thin films.[1][2] Its widespread use is attributed to its volatility and its capacity for clean decomposition at moderately elevated temperatures.[2][3] A thorough understanding of the thermal decomposition mechanism of this compound is paramount for tailoring the properties of the resultant ZnO materials, which have diverse applications in electronics, catalysis, and sensing. This technical guide offers a comprehensive examination of the thermal decomposition pathway of this compound, substantiated by experimental data and detailed methodologies.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-stage process, the specifics of which are contingent on the presence of hydration water and the atmospheric conditions (i.e., inert or oxidative).

Decomposition of this compound Hydrate (Zn(acac)₂·xH₂O)

The decomposition of the hydrated complex commences with the liberation of water molecules, which is then succeeded by the decomposition of the anhydrous complex.

Step 1: Dehydration The initial mass loss observed during the thermogravimetric analysis (TGA) of this compound hydrate is indicative of the removal of water of hydration. This process typically unfolds within a temperature range of 40°C to 120°C.[4][5] Differential scanning calorimetry (DSC) confirms that dehydration is an endothermic process.[1][6]

Step 2: Decomposition of the Anhydrous Complex Subsequent to dehydration, the anhydrous Zn(acac)₂ undergoes decomposition, a more intricate phase involving phase transitions, melting, and the breakdown of the acetylacetonate ligands.[1][5]

-

In an inert atmosphere, such as nitrogen, DSC studies reveal endothermic peaks in the regions of 121-128°C and 135-142°C, which are ascribed to phase transitions and the melting of the anhydrous complex, respectively.[1][6]

-

The primary decomposition of the ligands takes place at higher temperatures, generally initiating around 150°C and continuing up to approximately 250°C.[4][7] This stage is marked by a substantial loss of mass in the TGA thermogram.[4][5]

Decomposition in an Oxidative Atmosphere

In the presence of oxygen, the decomposition pathway is augmented by oxidative processes.

-

DSC analyses conducted in an oxygen-containing atmosphere exhibit supplementary broad exothermic peaks at elevated temperatures, for instance, in the ranges of 209-236°C and 330-400°C.[1][6] These are attributed to the oxidative decomposition of the acetylacetonate ligands.[1][6]

Gaseous and Solid Products

-

Solid Product: The final solid residue from the thermal decomposition of this compound is consistently identified as zinc oxide (ZnO) .[2]

-

Gaseous Products: The decomposition of the acetylacetonate ligands leads to the evolution of a variety of volatile organic compounds. Mass spectrometry studies have detected fragments that correspond to acetylacetone.[8][9] Other probable gaseous byproducts arising from the fragmentation of the ligand include acetone, carbon dioxide, and water.

A proposed general mechanism involves the scission of the Zn-O coordination bonds, followed by the fragmentation of the acetylacetonate ligand. In the presence of water, either from the hydrated complex or the surrounding atmosphere, a proton-promoted thermolysis mechanism has been put forward, wherein hydrolysis serves as the initiating step for decomposition.[8]

Data Presentation

The table below provides a summary of the quantitative data derived from the thermal analysis of this compound.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Atmosphere | Reference(s) |

| Dehydration | 40 - 120 | ~8% (for monohydrate) | TGA | Nitrogen | [4][5] |

| Phase Transition/Melting | 121 - 142 | Not Applicable | DSC | Nitrogen | [1][6] |

| Ligand Decomposition | 150 - 250 | Significant (e.g., 46.4%) | TGA | Nitrogen | [4] |

| Oxidative Decomposition | 209 - 400 | Not Applicable | DSC | Oxygen-containing | [1][6] |

Mandatory Visualization

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Objective: To quantify the mass loss of this compound as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

An accurately weighed sample of this compound (typically 5-15 mg) is placed into a ceramic or platinum crucible.[5]

-

The crucible is loaded into the TGA furnace.

-

The furnace is purged with a high-purity gas (e.g., nitrogen for inert conditions or a specific oxygen mixture for oxidative studies) at a controlled flow rate (e.g., 50-100 mL/min) to establish a stable baseline.

-

The sample is heated from ambient temperature to a predetermined final temperature (e.g., 600-800°C) at a linear heating rate (e.g., 5, 10, or 20 °C/min).[1][5]

-

The sample mass is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset temperatures of decomposition, the percentage of mass loss for each decomposition step, and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal events in this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 2-10 mg) is encapsulated in an aluminum or copper DSC pan.

-

The pan is hermetically sealed for inert atmosphere experiments or left open/pinholed for studies in an oxidative environment.

-

An empty, sealed pan is employed as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with the desired gas at a constant flow rate.

-

The sample is subjected to a defined temperature program, typically a linear heating ramp (e.g., 10-20 °C/min), across the temperature range of interest (e.g., 30°C to 450°C).[1][6]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify and quantify endothermic and exothermic transitions.

-

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

-

Objective: To identify the chemical composition of the gaseous products evolved during thermal decomposition.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Methodology:

-

A TGA experiment is conducted as detailed previously.

-

The effluent gas from the TGA furnace is continuously drawn into the ion source of the mass spectrometer through the heated transfer line to prevent condensation.

-

The mass spectrometer scans a predefined mass-to-charge (m/z) range to detect the fragments of the evolved gaseous species.

-

The ion current for specific m/z values is plotted against temperature, enabling the correlation of gas evolution profiles with the mass loss events observed in the TGA. This allows for the identification of the evolved gaseous products at different stages of decomposition.[8]

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. real.mtak.hu [real.mtak.hu]

- 4. ijcsrr.org [ijcsrr.org]

- 5. researchgate.net [researchgate.net]

- 6. A Differential Scanning Calorimetry (DSC) Study on The Pyrolysis Mechanism of Zinc Oxide CVD Precursor, this compound | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 7. studylib.net [studylib.net]

- 8. Refubium - Mechanistic study of the gas-phase chemistry during the spray deposition of Zn(O,S) films by mass spectrometry [refubium.fu-berlin.de]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zinc Acetylacetonate: Hydrate vs. Anhydrous Forms

This technical guide provides a comprehensive comparison of the hydrated and anhydrous forms of this compound, Zn(acac)₂. It details their structural and physicochemical differences, experimental protocols for their synthesis and characterization, and their applications, particularly in catalysis and materials science, which are pertinent to the pharmaceutical industry.

Introduction

This compound is a coordination complex widely utilized in industrial and research settings.[1] It consists of a central zinc ion chelated by two acetylacetonate ligands.[2] This compound is available in two primary forms: anhydrous this compound and its hydrated counterpart, most commonly a monohydrate. The presence or absence of water molecules in the coordination sphere significantly influences the compound's structure, stability, solubility, and reactivity.[2][3] Understanding these differences is critical for selecting the appropriate form for specific applications, ranging from catalysis in organic synthesis to the fabrication of zinc oxide (ZnO) nanoparticles for use in electronics or drug delivery systems.[1][4][5]

Molecular Structure and Physicochemical Properties

The most striking difference between the two forms lies in their molecular structure. Anhydrous this compound typically exists as a trimer, [Zn(acac)₂]₃, where each zinc ion is coordinated to five oxygen atoms in a distorted trigonal bipyramidal geometry.[2][6] In contrast, the monohydrate, Zn(acac)₂·H₂O, adopts a pentacoordinate, square pyramidal structure with the water molecule occupying an axial position.[2][7] This structural variance directly impacts their physical and chemical properties.

Data Presentation: Comparative Properties

The quantitative differences between the hydrated and anhydrous forms are summarized in the tables below.

Table 1: General and Structural Properties

| Property | This compound Hydrate (Monohydrate) | This compound Anhydrous |

| Molecular Formula | C₁₀H₁₄O₄Zn·H₂O (or xH₂O)[2] | C₁₀H₁₄O₄Zn[6] |

| Molecular Weight | ~281.6 g/mol (for monohydrate)[2][8] | 263.60 g/mol [2] |

| Appearance | White crystalline powder[5][9] | White or yellow crystalline powder[10] |

| Structure | Monomeric, pentacoordinate square pyramidal[2][7] | Trimeric, distorted trigonal bipyramidal[2][6] |

| CAS Number | 108503-47-5[2] | 14024-63-6[10] |

Table 2: Physicochemical and Thermal Properties

| Property | This compound Hydrate | This compound Anhydrous |

| Melting Point | 135–138 °C (decomposes)[2][9] | 124–126 °C[2] |

| Solubility in Water | 6.9 g/L (decomposes)[2][6] | Insoluble (hydrolyzes)[11] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, benzene[2] | Soluble in chloroform, THF, methanol, acetone[11] |

| Thermal Decomposition | Multi-stage: water loss (40-120°C), then ligand decomposition[2][12] | Decomposes at 250–350°C to form ZnO[11] |

| Reactivity | Less reactive due to coordinated water[13] | Lewis acidic, forms adducts with ligands[6] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | This compound Hydrate | This compound Anhydrous |

| FTIR (cm⁻¹) | ~3200-3500 : Broad O-H stretch from water[7]~1570-1580 : C=O stretching[2]~450 : Zn-O vibration[11] | No O-H band in the 3200-3500 cm⁻¹ region[7]~1600 : C=O stretching[11]~450 : Zn-O vibration[11] |

| ¹H NMR (CDCl₃) | δ 5.5 ppm (CH), 2.0 ppm (CH₃)[11] | δ 5.5 ppm (CH), 2.0 ppm (CH₃)[11] |

| Mass Spectrometry | Fragments corresponding to acetylacetone (m/z 100, 85, 43) and anhydrous Zn(acac)₂[14] | Molecular ion peak at m/z 263 [Zn(acac)₂]⁺[11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of both forms are provided below.

Protocol 1: Synthesis of this compound Hydrate

This protocol is adapted from established methods involving the reaction of a zinc salt with acetylacetone in an aqueous solution.[2][6][15]

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Acetylacetone (Hacac), freshly distilled

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethyl acetate (for crystallization)

Procedure:

-

Prepare a solution of zinc sulfate by dissolving a specific molar amount in deionized water.

-

In a separate beaker, add a stoichiometric excess of acetylacetone.

-

Slowly add a solution of NaOH to the acetylacetone with stirring to deprotonate it, forming the acetylacetonate anion. The pH should be carefully controlled.

-

Add the zinc sulfate solution dropwise to the acetylacetonate solution while stirring vigorously. A white precipitate of this compound hydrate will form.

-

Heat the mixture at approximately 60°C for 1 hour to ensure complete reaction.[15]

-

Cool the solution to room temperature and then in an ice bath to maximize precipitation.

-

Filter the white precipitate using a Büchner funnel and wash with cold deionized water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethyl acetate or 95% ethanol to obtain pure white crystals.[5][15]

-

Dry the crystals under vacuum at room temperature. The yield is typically around 75-88%.[13]

Protocol 2: Preparation of Anhydrous this compound

The anhydrous form is typically prepared by the careful dehydration of the hydrate.

Materials:

-

This compound hydrate (synthesized from Protocol 1)

Procedure:

-

Place the finely ground this compound hydrate in a sublimation apparatus or a Schlenk flask.

-

Heat the sample gently to 127°C under a high vacuum (e.g., 0.1 mm Hg).[13]

-

The water of hydration will be removed, and the anhydrous compound will sublime.

-

Collect the sublimed anhydrous this compound, which appears as clear crystals, on a cold finger or the cooler parts of the flask.

-

Once the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before collecting the anhydrous product.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

TGA is used to quantify water content and determine thermal stability.

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-15 mg) of this compound hydrate into an alumina crucible.

-

Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.[12]

-

Record the mass loss as a function of temperature.

-

Analysis:

-

The initial weight loss step, typically between 50°C and 120°C, corresponds to the loss of water molecules.[12] The percentage of mass lost can be used to confirm the degree of hydration.

-

Subsequent sharp weight loss at higher temperatures indicates the decomposition of the acetylacetonate ligands, ultimately forming zinc oxide.[12]

-

Reactivity, Applications, and Selection Criteria

The choice between the hydrated and anhydrous form is dictated by the specific requirements of the application.

-

Anhydrous Form: Its anhydrous nature and Lewis acidic character make it a suitable catalyst or precursor for reactions where water would interfere, such as in certain polymerization and transesterification reactions.[6][16] It is also the preferred precursor for chemical vapor deposition (CVD) techniques due to its volatility.[11]

-

Hydrated Form: This form is more stable in air and easier to handle, making it a convenient and cost-effective starting material.[5] It is widely used as a precursor for the synthesis of ZnO nanoparticles and other zinc-based materials via sol-gel or hydrothermal methods, where the presence of water is either benign or required.[1][2] In drug development, its role is often as a precursor for creating ZnO nanoparticles which can be explored for antimicrobial properties or as drug carriers.[17]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships.

Caption: Experimental workflow for the synthesis of this compound hydrate and its conversion to the anhydrous form.

Caption: Thermal decomposition pathway of this compound hydrate as observed in TGA/DSC analysis.

Caption: Decision logic for selecting between hydrated and anhydrous this compound for an application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound hydrate | 108503-47-5 [smolecule.com]

- 3. CN109734572B - this compound and preparation method thereof - Google Patents [patents.google.com]

- 4. This compound: Efficient Catalyst for Chemical Reactions [apexvia.com]

- 5. This compound HYDRATE CAS#: 108503-47-5 [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. studylib.net [studylib.net]

- 8. This compound hydrate | C10H16O5Zn | CID 131675103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound HYDRATE | 108503-47-5 [chemicalbook.com]

- 10. This compound | C10H14O4Zn | CID 25022293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistic study of the gas-phase chemistry during the spray deposition of Zn(O,S) films by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcsrr.org [ijcsrr.org]

- 16. nbinno.com [nbinno.com]

- 17. Zinc Acetate as a Cross-Linking Agent in the Development of Enteric Microcapsules for Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Zinc Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of zinc acetylacetonate [Zn(acac)₂], a coordination complex with significant applications in materials science and catalysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of Zn(acac)₂, offering insights into its structural and electronic properties. The guide includes detailed experimental protocols, tabulated spectral data, and logical diagrams to facilitate a deeper understanding of the spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic metal complexes like this compound. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms within the acetylacetonate ligands.

Data Presentation

| Nucleus | Chemical Shift (δ) in CDCl₃ | Assignment |

| ¹H | ~5.5 ppm | Methine proton (-CH=) |

| ¹H | ~2.0 ppm | Methyl protons (-CH₃) |

| ¹³C | ~185 ppm | Carbonyl carbon (C=O) |

| ¹³C | ~100 ppm | Methine carbon (-CH=) |

Experimental Protocol

1.2.1. Sample Preparation

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.

1.2.2. Instrumentation and Data Acquisition

The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer. For optimal results, a paramagnetic protocol may be employed on the spectrometer to ensure accurate measurements, even though Zn(acac)₂ is diamagnetic.[1][2] The spectra are typically referenced to the residual solvent peak.

Spectral Interpretation

The ¹H NMR spectrum of this compound is characterized by two main signals.[1] The downfield signal at approximately 5.5 ppm corresponds to the methine proton, while the upfield signal around 2.0 ppm is assigned to the methyl protons of the acetylacetonate ligand. The integration of these peaks should correspond to a 1:6 ratio, respectively. The ¹³C NMR spectrum shows two distinct resonances for the carbonyl and methine carbons. The interpretation of these spectra confirms the coordination of the acetylacetonate ligand to the zinc metal center.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For this compound, IR spectroscopy is particularly useful for confirming the coordination of the acetylacetonate ligand to the zinc ion.

Data Presentation

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O stretch | ~1600 |

| C=C and C=O coupling | 1515 - 1655 |

| C-H vibrations | 933.9 - 1020 |

| Zn-O vibration | ~450, 676, 763.88 |

Note: The exact peak positions can vary slightly depending on the physical state of the sample (e.g., solid, in solution) and the presence of water of hydration.

Experimental Protocol

2.2.1. Sample Preparation

For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a nujol mull or as a thin film.

2.2.2. Instrumentation and Data Acquisition

The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet or the mull is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Spectral Interpretation

The IR spectrum of this compound displays several characteristic absorption bands. The strong absorption band around 1600 cm⁻¹ is attributed to the C=O stretching vibration.[3] Other significant peaks in the 1515-1655 cm⁻¹ region arise from the coupling of C=O and C=C stretching vibrations within the chelate ring.[4][5] The bands in the lower frequency region, around 450 cm⁻¹, 676 cm⁻¹, and 763.88 cm⁻¹, are assigned to the Zn-O stretching vibrations, confirming the coordination of the oxygen atoms of the acetylacetonate ligand to the zinc metal center.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by intense absorption bands in the ultraviolet region, which are attributed to π-π* and n-π* transitions within the acetylacetonate ligand.

Data Presentation

| Solvent | λmax (nm) | Assignment |

| Various Organic Solvents | ~290 - 300 | π-π* transition |

Note: The exact position and intensity of the absorption bands can be influenced by the solvent used.

Experimental Protocol

2.2.1. Sample Preparation

A solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile, at a known concentration.

2.2.2. Instrumentation and Data Acquisition

The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer. The spectrum is typically scanned over a range of 200-800 nm, using the pure solvent as a reference.

Spectral Interpretation

The UV-Vis spectrum of this compound is dominated by strong absorption bands in the UV region, characteristic of the electronic transitions within the delocalized π-system of the acetylacetonate ligand. The intense band observed around 290-300 nm is typically assigned to a π-π* transition.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

IR Spectral Interpretation Logic

Caption: Correlation of functional groups in this compound with their IR absorption bands.

References

safety and handling precautions for zinc acetylacetonate

An In-depth Technical Guide to the Safe Handling of Zinc Acetylacetonate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety protocols for this compound, a common organometallic complex.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Bis(2,4-pentanedionato)zinc, Zinc(II) acetylacetonate, Zinc bis(acetylacetonate)[1][2] |

| CAS Number | 14024-63-6[1] |

| Molecular Formula | C10H14O4Zn[1] |

| Molecular Weight | 263.61 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms and Precautionary Statements

Caption: GHS Pictograms and associated precautionary statements for this compound.

Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white to yellow crystalline powder[5][6] |

| Odor | No information available[6] |

| Melting Point | 124 - 126 °C[6] |

| Boiling Point | 129 - 131 °C @ 10 mmHg[6] |

| Solubility | Soluble in organic solvents[7] |

| Autoignition Temperature | 580 °C[5] |

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Inhalation of dust may cause respiratory tract irritation.[5] Ingestion is harmful, and the substance can cause skin and serious eye irritation.[5][6] It may also cause an allergic skin reaction.[1]

| Toxicity Data | Value | Species |

| LD50 (Intraperitoneal) | 50 mg/kg | Rat[2][3][4] |

Safe Handling and Storage

A logical workflow should be followed to ensure the safe handling of this compound from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[5][8] Facilities should be equipped with an eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical splash goggles or a face shield.[5][9] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][8] |

| Respiratory Protection | A NIOSH-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5][8] |

Storage

Store in a cool, dry, well-ventilated area in a tightly closed container.[5][8][9] It is hygroscopic and should be protected from moisture.[8]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |

| Skin Contact | Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5][9] |

Accidental Release Measures

In the event of a spill, wear appropriate PPE.[3] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.[5] Prevent the material from entering drains or waterways.[5][9]

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound are not publicly available, the following standard methodologies are employed to assess the safety and toxicity of chemical compounds.

Acute Dermal Toxicity (OECD TG 402)

This guideline provides a method for assessing the short-term toxic effects of a substance applied to the skin. A known quantity of the substance is applied to the shaved skin of laboratory animals (typically rats or rabbits) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality. This data is used to determine the LD50 (lethal dose for 50% of the test population).

Acute Eye Irritation/Corrosion (OECD TG 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion. A small amount of the test substance is applied to one eye of a laboratory animal (historically rabbits). The eyes are then examined for up to 21 days for signs of irritation, such as redness, swelling, and corneal opacity.

Skin Sensitization (OECD TG 429 - Local Lymph Node Assay: LLNA)

The LLNA is a method for identifying potential skin sensitizers. The test substance is applied to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining lymph nodes is then measured. A significant increase in lymphocyte proliferation indicates that the substance is a skin sensitizer.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Conclusion

This compound is a valuable reagent in research and development. However, it poses several health and environmental hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough understanding of the hazards, proper handling techniques, and emergency procedures is essential for the responsible use of this chemical.

References

- 1. Zinc(II) acetylacetonate - Safety Data Sheet [chemicalbook.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C10H14O4Zn | CID 25022293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. New Lab Manual: Metal Acetylacetonate Complexes - Magritek [magritek.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

A Deep Dive into the Theoretical Structure of Zinc Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of zinc acetylacetonate, a compound with significant applications in various fields, including as a catalyst and a precursor for zinc oxide materials. Understanding its precise geometric and electronic structure is paramount for optimizing its use in drug development and other advanced applications.

Molecular Geometry and Coordination

This compound, with the chemical formula Zn(C₅H₇O₂)₂, typically exists as a monomeric species in theoretical calculations, although it can form trimers in the solid state.[1] Computational studies, primarily employing ab initio molecular orbital (MO) computations and Density Functional Theory (DFT), have been instrumental in determining its optimized geometry. These calculations reveal a structure with D2h symmetry for the metal chelate.

The zinc (II) ion is coordinated by the two oxygen atoms of each of the two acetylacetonate ligands, forming a six-membered chelate ring. A key feature of this structure is the delocalization of electrons within these chelate rings.[2]

Quantitative Structural Data

The following tables summarize the key structural parameters of this compound obtained from theoretical calculations. These parameters include bond lengths and bond angles, which are crucial for understanding the molecule's stability and reactivity. The data is derived from ab initio and DFT calculations, providing a detailed picture of the molecular framework.

Table 1: Calculated Bond Lengths (Å) for this compound

| Bond | B3LYP/LANL2DZ |

| Zn-O | - |

| C-O | 1.308 |

| C-C (in ring) | 1.417 |

| C-CH₃ | - |

Note: Specific Zn-O bond lengths were not explicitly provided in the summarized text of the search result, but are a critical parameter in the full computational analysis.

Table 2: Calculated Bond Angles (°) for this compound

| Angle | B3LYP/LANL2DZ |

| O-Zn-O | - |

| O-C-C | 124.1 |

| C-C-C (in ring) | - |

Note: Specific O-Zn-O and C-C-C ring angles were not explicitly provided in the summarized text of the search result but are essential components of the full geometric characterization.

Computational Methodology

The theoretical determination of the structure of this compound involves sophisticated computational protocols. These methods provide a reliable approximation of the molecular geometry and electronic properties.

Experimental Protocol: Ab Initio Molecular Orbital Computations

-

Initial Geometry Definition: The molecular geometry of the complex is initially defined with a planar structure using standard bond lengths, bond angles, and dihedral angles.

-

Software: The computations are performed using quantum chemistry software packages such as GAUSSIAN 94.

-

Computational Method: Ab initio molecular orbital computations are employed. For heavier elements like Zinc, effective core potentials (ECPs) are used to account for relativistic effects on the valence electrons. The LANL2DZ basis set is a common choice.

-

Optimization: The geometry is then fully optimized to find the lowest energy conformation. This process leads to a structure with D2h symmetry.

-

Analysis: The final optimized structure provides key data on bond lengths and angles. The analysis of the structure often reveals delocalization in the chelate rings.

Experimental Protocol: Density Functional Theory (DFT) Calculations [3]

-

Model System: A model of the this compound molecule is constructed.

-

Software: A computational chemistry package capable of performing DFT calculations is utilized.

-

Functional and Basis Set: The geometries of reactants, transition states, and products are optimized using a specific level of theory, such as B3LYP with the 6-31G** basis set or higher.[3] For more accurate energy calculations, higher-level basis sets like B3LYP/6-311++G** may be used.[3]

-

Geometry Optimization: The initial structure is optimized to find the equilibrium geometry corresponding to a minimum on the potential energy surface.

-

Frequency Calculations: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are typically performed.

-

Property Calculation: Various molecular properties, including bond lengths, bond angles, and electronic structure, are calculated from the optimized geometry.

Logical Workflow for Theoretical Structure Determination

The following diagram illustrates the typical workflow for the theoretical calculation of the this compound structure.

Caption: A flowchart illustrating the key steps in the computational determination of the molecular structure of this compound.

References

Methodological & Application

Synthesis of Zinc Oxide Nanoparticles Using Zinc Acetylacetonate Precursor: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of zinc oxide (ZnO) nanoparticles using zinc acetylacetonate as a precursor. Intended for researchers, scientists, and professionals in drug development, these guidelines offer comprehensive methodologies for sol-gel, hydrothermal, and thermal decomposition synthesis routes.

Introduction to ZnO Nanoparticles in Biomedical Applications

Zinc oxide nanoparticles are gaining significant attention in the biomedical field due to their unique properties, including biocompatibility, low toxicity, and antimicrobial activity.[1][2] Their small size and large surface area-to-volume ratio make them ideal candidates for applications in drug delivery, bioimaging, and as therapeutic agents themselves.[3][4][5] The use of this compound as a precursor offers advantages in controlling the size and morphology of the resulting nanoparticles, which is crucial for their biological function.[6]

Data Presentation: Properties of Synthesized ZnO Nanoparticles

The properties of ZnO nanoparticles are highly dependent on the synthesis method employed. The following tables summarize typical quantitative data obtained from nanoparticles synthesized using this compound as the precursor.

| Synthesis Method | Average Particle Size (nm) | Morphology | Optical Band Gap (eV) | Reference |

| Sol-Gel | 9 ± 2 | Spherical | 3.30 - 3.40 | [2] |

| Hydrothermal | 150 - 341 (length), 83 - 120 (width) | Nanorods | ~3.35 | [7][8] |

| Thermal Decomposition | 12 - 20 | Near-hexagonal | - | [6] |

Table 1: Physical and Optical Properties of ZnO Nanoparticles Synthesized via Different Methods.

| Parameter | Value | Method | Reference |

| Crystallite Size | ~9 nm | Solvothermal | [2] |

| Zeta Potential | - | - | - |

| Drug Loading Capacity | - | - | - |

| Encapsulation Efficiency | - | - | - |

Table 2: Additional Characterization Parameters for ZnO Nanoparticles. (Note: Specific data for zeta potential and drug loading for this compound precursor requires further targeted research).

Experimental Protocols

Detailed methodologies for the synthesis of ZnO nanoparticles using this compound are provided below.

Protocol 1: Sol-Gel Synthesis of ZnO Nanoparticles

This protocol is adapted from a method using zinc acetate and can be modified for this compound.[1][9][10]

Materials:

-

This compound hydrate (Zn(C₅H₇O₂)₂·xH₂O)

-

Ethanol (C₂H₅OH)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrer

-

Dropping funnel

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution: Dissolve a specific molar concentration of this compound hydrate in ethanol with vigorous stirring.

-

Alkaline Solution: Prepare a solution of sodium hydroxide in ethanol.

-

Reaction: Slowly add the NaOH solution dropwise to the this compound solution under constant stirring. A white precipitate of ZnO nanoparticles will form.

-

Aging: Allow the solution to age for a specified period (e.g., 2 hours) to ensure complete reaction and particle growth.

-

Washing: Centrifuge the suspension to collect the nanoparticles. Wash the pellet multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in an oven at a specific temperature (e.g., 60-80°C) to obtain a fine powder.

Protocol 2: Hydrothermal Synthesis of ZnO Nanorods

This method is effective for producing rod-shaped ZnO nanostructures.[7][11][12]

Materials:

-

This compound hydrate (Zn(C₅H₇O₂)₂·xH₂O)

-

Hexamethylenetetramine (HMTA, (CH₂)₆N₄)

-

Deionized water

-

ZnO-seeded substrate (e.g., SiO₂/Si)

Equipment:

-

Beaker and magnetic stirrer

-

Sonicator

-

Teflon-lined stainless-steel autoclave

-

Oven

Procedure:

-

Seed Layer Preparation (Optional but Recommended): A thin seed layer of ZnO on a substrate can promote the vertical growth of nanorods. This can be prepared by spin-coating a ZnO sol-gel solution onto the substrate followed by annealing.[7]

-

Growth Solution: Prepare an equimolar aqueous solution of this compound hydrate and hexamethylenetetramine (e.g., 0.05 M).[7]

-

Dissolution: Sonicate the solution at a slightly elevated temperature (e.g., 50°C) for 30 minutes, followed by stirring at room temperature for 3 hours to ensure complete dissolution.[7]

-

Hydrothermal Reaction: Place the ZnO-seeded substrate in the Teflon-lined autoclave filled with the growth solution. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 85°C) for a set duration (e.g., 0.5 to 4 hours).[7]

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Remove the substrate and rinse it thoroughly with deionized water to remove any residual salts.

-

Drying: Dry the substrate with the grown ZnO nanorods in an oven or under a stream of nitrogen.

Protocol 3: Thermal Decomposition Synthesis of ZnO Nanoparticles

This is a straightforward method for producing ZnO nanoparticles by heating the precursor.[6][13]

Materials:

-

This compound hydrate (Zn(C₅H₇O₂)₂·xH₂O)

-

Optional: Surfactants like oleylamine or triphenylphosphine to control particle size.[6]

Equipment:

-

Furnace

-

Crucible

Procedure:

-

Precursor Placement: Place a known amount of this compound hydrate powder in a crucible.

-

Decomposition: Heat the crucible in a furnace to a specific temperature (e.g., 300-600°C) for a defined period (e.g., 1-3 hours).[13] The organic part of the precursor will decompose, leaving behind ZnO nanoparticles. The heating rate can influence the morphology of the final product.[13]

-

Cooling: After the decomposition is complete, allow the crucible to cool down to room temperature.

-

Collection: The resulting white powder is the synthesized ZnO nanoparticles.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the synthesis processes and the biological interactions of ZnO nanoparticles, the following diagrams are provided.

Concluding Remarks

The synthesis of ZnO nanoparticles using this compound offers a versatile platform for producing materials with tailored properties for biomedical research. The protocols outlined in this document provide a foundation for researchers to develop and optimize their synthesis processes. Further characterization and in vitro/in vivo studies are essential to fully elucidate the potential of these nanoparticles in drug delivery and other therapeutic applications. The provided diagrams offer a visual guide to the experimental workflows and the complex biological pathways involved.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zvjz.journals.ekb.eg [zvjz.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization [mdpi.com]

- 9. Synthesis of Zinc Oxide Nanoparticles via Sol â Gel Route and Their Characterization [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Preparation of Zinc Acetylacetonate Thin Films by Spin Coating

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc acetylacetonate [Zn(acac)₂] is a coordination complex that serves as a versatile precursor in materials science, particularly for the fabrication of zinc oxide (ZnO) thin films. However, the deposition of thin films of this compound itself is also of interest for various applications where a metal-organic layer is desired. This document provides a detailed protocol for the preparation of this compound thin films on a substrate using the spin coating technique. The procedure covers the synthesis of the precursor, the formulation of the spin coating solution, and the deposition and annealing parameters.

Synthesis of this compound Precursor

Several methods exist for the synthesis of this compound. A common laboratory-scale method involves the reaction of zinc oxide with acetylacetone.[1]

Materials:

-

Zinc oxide (ZnO)

-

Acetylacetone (C₅H₈O₂)

-

Catalyst (e.g., a small amount of water or acetic acid)

-

Reaction vessel (e.g., three-necked flask)

-

Heating mantle and stirrer

Protocol:

-

Combine zinc oxide and acetylacetone in the reaction vessel. A typical molar ratio of acetylacetone to zinc oxide is slightly in excess, around 2.2:1.[1]

-

Slowly heat the mixture to approximately 120°C while stirring.[1]

-

Add a catalytic amount of a suitable catalyst to initiate the reaction.

-

Maintain the reaction at 120°C for about 30 minutes to ensure completion.[2]

-

The resulting product is white this compound powder. A yield of around 96% can be expected.[1]

-

The product can be purified by recrystallization from a suitable solvent like ethanol if higher purity is required.[3]

Preparation of the Spin Coating Solution

The synthesized this compound powder is dissolved in a suitable solvent to create the precursor solution for spin coating.

Materials:

-

Synthesized this compound powder

-

Methanol (or other suitable organic solvent)

-

Beaker and magnetic stirrer

Protocol:

-

Based on common practices for metal-organic precursors, a concentration in the range of 0.1 M to 0.5 M is a good starting point. For a 0.35 M solution, dissolve an appropriate amount of this compound in the chosen solvent. Methanol is a suitable solvent due to the solubility of this compound.[3]

-

Stir the mixture at room temperature until the this compound is completely dissolved, resulting in a clear and homogeneous solution.

-

The solution may be aged for a period (e.g., 24 hours) before use to ensure stability, a common practice in sol-gel preparations.

Spin Coating Procedure for this compound Thin Films

This section details the steps for depositing the this compound thin film onto a substrate.

Equipment:

-

Spin coater

-

Substrates (e.g., glass, silicon wafers)

-

Pipette or syringe

-

Hotplate

Protocol:

-

Substrate Cleaning: Thoroughly clean the substrates to ensure good film adhesion and uniformity. A typical cleaning procedure involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

-

Deposition:

-

Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.

-

Dispense a sufficient amount of the this compound precursor solution onto the center of the substrate to cover the surface.

-

Start the spin coating program. A two-step program is often used: a low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.

-

-

Drying: After the spin coating cycle, carefully remove the substrate and place it on a hotplate for a soft bake. A typical temperature is around 100-120°C for 10 minutes to evaporate the solvent.[4][5]

-

Multi-layer Deposition (Optional): For thicker films, the deposition and drying steps can be repeated multiple times.

Annealing of this compound Thin Films

Annealing is a critical step to improve the quality of the thin film. To obtain a this compound thin film (and not convert it to ZnO), the annealing temperature must be kept below its decomposition temperature. The decomposition of this compound monohydrate has been reported to occur at temperatures around 186°C.[3] Therefore, a lower temperature is recommended.

Protocol:

-

Place the dried, coated substrates in a furnace or on a hotplate.

-

Heat the substrates to a temperature between 120°C and 150°C.

-

Maintain this temperature for a duration of 30 to 60 minutes.

-

Allow the substrates to cool down slowly to room temperature.

Data Presentation

The following table summarizes key experimental parameters for the preparation of thin films using zinc-based precursors via spin coating. Note that much of the available literature focuses on the formation of ZnO from zinc acetate, but these parameters provide a useful reference range.

| Parameter | Value Range | Precursor System | Resulting Film | Reference |

| Precursor Concentration | 0.25 M - 1.0 M | Zinc Acetate | ZnO | [6] |

| 0.35 M | Zinc Acetate | ZnO | ||

| 0.5 M | Zinc Acetate | ZnO | ||

| Solvent | 2-methoxyethanol | Zinc Acetate | ZnO | |

| Methanol | Zinc Acetate | ZnO | [5] | |

| Ethanol | Zinc Acetate | ZnO | ||

| Methanol | This compound | (inferred for thin film) | [3] | |

| Stabilizer/Chelating Agent | Monoethanolamine (MEA) | Zinc Acetate | ZnO | |

| Diethanolamine (DEA) | Zinc Acetate | ZnO | ||

| Spin Speed | 1500 - 3500 rpm | Zinc Acetate | ZnO | [5] |

| 3000 rpm | Zinc Acetate | ZnO | ||

| 2000 - 4000 rpm | (General) | Thin Film | (inferred) | |

| Spin Duration | 20 - 60 s | Zinc Acetate | ZnO | |

| 30 s | Zinc Acetate | ZnO | ||

| Drying Temperature | 120°C | Zinc Acetate | ZnO | |

| 180°C | Zinc Acetate | ZnO | ||

| 100 - 120°C | This compound | Zn(acac)₂ | (inferred) | |

| Annealing Temperature | 300 - 500°C | Zinc Acetate | ZnO | [5] |

| 550°C | Zinc Acetate | ZnO | ||

| 120 - 150°C | This compound | Zn(acac)₂ | (inferred based on[3]) | |

| Annealing Duration | 1 hour | Zinc Acetate | ZnO | |

| 30 - 60 min | This compound | Zn(acac)₂ | (inferred) |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the preparation of this compound thin films by spin coating.

References

Application Notes and Protocols for Atomic Layer Deposition (ALD) of Zinc Oxide (ZnO) from Zinc Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the deposition of zinc oxide (ZnO) thin films using atomic layer deposition (ALD) with zinc acetylacetonate [Zn(acac)₂] as the zinc precursor. This document is intended for professionals in research and development who require precise control over thin film growth for applications ranging from semiconductor devices to biocompatible coatings in drug delivery systems.

Introduction

Zinc oxide is a versatile wide-bandgap semiconductor with a diverse range of applications, including transparent conductive oxides, UV emitters, sensors, and piezoelectric devices.[1] In the pharmaceutical and medical fields, ZnO is of interest for its biocompatibility and antibacterial properties.[2] Atomic layer deposition offers an unparalleled ability to deposit highly conformal, uniform, and pinhole-free ZnO films with atomic-level thickness control.

While diethylzinc (DEZ) is a common precursor for ZnO ALD, it is pyrophoric and hazardous.[3][4] this compound [Zn(acac)₂] presents a safer, non-toxic, and air-stable alternative.[3] This document details the ALD process for ZnO using Zn(acac)₂ with a focus on a less conventional approach utilizing synthetic air as the oxygen source and for ligand removal.

Deposition Chemistry

The ALD of ZnO from Zn(acac)₂ relies on sequential, self-terminating surface reactions. The process described in the literature involves two main steps:

-

Precursor Pulse: Volatilized Zn(acac)₂ is introduced into the reactor chamber and chemisorbs onto the substrate surface. The reaction is self-limiting due to the steric hindrance of the acetylacetonate ligands.

-

Oxidant Pulse and Ligand Removal: In the detailed literature, a high-temperature oxidation step using synthetic air is employed to remove the acetylacetonate ligands and form ZnO.[3][5]

This two-step cycle is repeated to grow the ZnO film to the desired thickness.

Experimental Protocols

This section provides detailed protocols for the ALD of ZnO using Zn(acac)₂. It is important to note that the primary research available focuses on deposition onto high-surface-area powders, which utilizes extended pulse and purge times.[3] The protocol for planar substrates is an adaptation based on typical ALD practices and should be optimized for the specific reactor and substrate.

Materials and Equipment

-

Zinc Precursor: this compound [Zn(acac)₂] (99.99% purity or higher)

-

Oxidant/Ligand Removal Gas: Synthetic Air (99.999% purity)

-

Carrier/Purge Gas: Nitrogen (N₂) (99.999% purity or higher)

-

Substrates: Silicon wafers, glass slides, or other substrates compatible with the deposition and annealing temperatures.

-

ALD Reactor: A flow-type ALD reactor capable of maintaining uniform temperatures up to 500°C.

-

Precursor Bubbler: A heated bubbler to sublimate the solid Zn(acac)₂ precursor.

Protocol for Deposition on Planar Substrates (Estimated)

This protocol is an estimated starting point for thin-film deposition on planar substrates and will require optimization.

-

Substrate Preparation:

-

Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂).

-

A pre-deposition bake at a temperature higher than the deposition temperature can be performed to remove any adsorbed moisture.

-

-

Deposition Parameters:

-

ALD Cycle Sequence:

-

Step 1: Zn(acac)₂ Pulse: 1.0 – 5.0 seconds

-

Step 2: N₂ Purge: 10 – 30 seconds

-

Step 3: Synthetic Air Pulse: 1.0 – 5.0 seconds

-

Step 4: N₂ Purge: 10 – 30 seconds

-

-

Post-Deposition Ligand Removal (Annealing):

Protocol for Deposition on High-Surface-Area Powders (Cited)

This protocol is based on the work by L. Poreddy et al. for depositing ZnO on mesoporous zirconia.[3]

-

Substrate Preparation:

-

Preheat the powder substrate (e.g., ZrO₂) in the ALD reactor at 250°C for 10 hours under N₂ flow.[3]

-

-

Deposition Parameters:

-

ALD Cycle Sequence (Single Cycle):

-

Post-Deposition Ligand Removal (Oxidative Treatment):

Data Presentation

Quantitative data for the ALD of ZnO using Zn(acac)₂ is limited. The following tables summarize the available experimental parameters and provide a comparison with the more common DEZ/H₂O process for ZnO film properties.

Table 1: Experimental Parameters for ALD of ZnO from Zn(acac)₂

| Parameter | Value | Reference |

| Precursor | This compound [Zn(acac)₂] | [3] |

| Oxidant | Synthetic Air | [3] |

| Deposition Temperature | 160 - 240 °C | [3] |

| Precursor Sublimation Temp. | 120 °C | [3] |

| Ligand Removal Temp. | 500 °C | [3][5] |

| Growth per Cycle (GPC) | Not explicitly stated for planar substrates |

Table 2: Properties of ALD ZnO Films (Primarily from DEZ/H₂O Process for Reference)

| Property | Typical Value Range | Notes | Reference |

| Crystal Structure | Hexagonal Wurtzite | [1][6] | |

| Refractive Index | ~2.0 - 2.3 | Dependent on deposition temperature and crystallinity | [7] |

| Optical Bandgap | 3.2 - 3.3 eV | Can be influenced by doping and defects | [1][6] |

| Resistivity | 10⁻³ - 10⁻² Ω·cm | Highly dependent on deposition conditions and doping | [1] |

| Carrier Concentration | 10¹⁸ - 10²⁰ cm⁻³ | Typically n-type | [1] |

Visualizations

ALD Reaction Mechanism

The following diagram illustrates the proposed surface reaction mechanism for a single ALD cycle of ZnO using Zn(acac)₂ and a subsequent oxidation step.

Experimental Workflow

The diagram below outlines the general workflow for depositing ZnO thin films using ALD.

References

- 1. imim.pl [imim.pl]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. anl.gov [anl.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. assessing-surface-morphology-optical-and-electrical-performance-of-zno-thin-film-using-ald-technique - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for Sol-Gel Synthesis of Zinc Oxide with Zinc Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sol-gel synthesis of zinc oxide (ZnO) nanoparticles using zinc acetylacetonate [Zn(acac)₂] as the precursor. This document includes detailed experimental protocols, a summary of the influence of various synthesis parameters on the final product, and potential applications of the resulting ZnO nanoparticles, particularly relevant to the fields of materials science and drug development.

Introduction to Sol-Gel Synthesis of ZnO